3-(m-Isopropoxyphenyl)succinimide
Overview
Description
3-(m-Isopropoxyphenyl)succinimide is a chemical compound belonging to the succinimide family. Succinimides are cyclic imides derived from succinic acid and are known for their diverse biological activities and applications in medicinal chemistry . The compound this compound features a succinimide core with a meta-isopropoxyphenyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Isopropoxyphenyl)succinimide can be achieved through several methods. One common approach involves the reaction of succinic anhydride with m-isopropoxyaniline in the presence of a dehydrating agent such as acetic anhydride . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired succinimide derivative.
Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method employs m-isopropoxyphenylboronic acid and a suitable succinimide precursor under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(m-Isopropoxyphenyl)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The succinimide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted succinimides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(m-Isopropoxyphenyl)succinimide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(m-Isopropoxyphenyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: A well-known anticonvulsant used in the treatment of epilepsy.
Phensuximide: Another anticonvulsant with similar therapeutic applications.
Methsuximide: Used for its anticonvulsant properties in the management of epilepsy.
Uniqueness
3-(m-Isopropoxyphenyl)succinimide is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its meta-isopropoxyphenyl group enhances its potential as an antifungal and anticonvulsant agent, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)17-10-5-3-4-9(6-10)11-7-12(15)14-13(11)16/h3-6,8,11H,7H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUOVLFNVLRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003619 | |
Record name | 5-Hydroxy-3-{3-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83656-29-5 | |
Record name | Puphemide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083656295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3-{3-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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